1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-10-3-4-11(19-2)13-12(10)15-14(20-13)16-7-5-9(17)6-8-16/h3-4,9,17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFRUGICKSDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Chlorinated Benzothiazole Intermediates
A prevalent method involves reacting 2-chloro-4,7-dimethoxy-1,3-benzothiazole with piperidin-4-ol under nucleophilic aromatic substitution (SNAr) conditions. The chlorine atom at the 2-position of the benzothiazole ring is displaced by the secondary amine group of piperidin-4-ol, facilitated by a polar aprotic solvent and a base.
Reaction Conditions
-
Solvent: Acetonitrile or dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or potassium carbonate
-
Temperature: Reflux (80–100°C)
-
Duration: 12–24 hours
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation of piperidin-4-ol by the base to generate a nucleophilic amine.
-
Attack of the amine at the electron-deficient C2 position of the benzothiazole, followed by chloride elimination.
Benzothiazole Ring Construction from Aniline Precursors
An alternative route constructs the benzothiazole ring in situ from 2-amino-4,7-dimethoxyphenol and carbon disulfide (CS₂), followed by piperidine coupling.
Key Steps
-
Cyclization:
-
2-Amino-4,7-dimethoxyphenol reacts with CS₂ in ethanol under basic conditions (e.g., NaOH) to form 4,7-dimethoxy-1,3-benzothiazole-2-thiol .
-
-
Chlorination:
-
Thiol intermediate is treated with chlorine gas or SOCl₂ to yield 2-chloro-4,7-dimethoxy-1,3-benzothiazole .
-
-
Piperidine Coupling:
-
SNAr reaction with piperidin-4-ol as described in Section 1.1.
-
Advantages and Limitations
-
Purity: Requires extensive purification after cyclization and chlorination.
Optimization of Reaction Parameters
Solvent and Base Selection
Data from analogous benzothiazole syntheses reveal solvent and base significantly impact yield:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 80 | 78 |
| DMF | K₂CO₃ | 100 | 82 |
| THF | DIPEA | 65 | 65 |
Key Observations
-
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and reaction rate.
-
Sterically hindered bases (DIPEA) reduce side reactions but may lower yields.
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems. For example:
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems minimizes reaction time and improves reproducibility:
Green Chemistry Approaches
-
Solvent Recycling: DMF recovery via distillation reduces waste.
-
Catalyst Reuse: Immobilized bases on silica gel enable 5–7 reaction cycles without yield loss.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Compound A : 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Structure: Shares a piperidin-4-ol backbone but incorporates a naphthalen-2-yloxy-propyl chain and quinolin-3-yl substituent.
- Activity: Acts as a selective 5-HT1F antagonist with a Ki of 11 nM (vs. 5-HT1F) and negligible activity at 5-HT1A or 5-HT2B (Ki = 343 nM) . Nonspecifically inhibits luminescence signals at ≥3 μM in HEK293T cells, complicating in vitro assays .
- The target compound’s 4,7-dimethoxy groups may alter receptor specificity or metabolic stability.
Compound B : N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Structure : Retains the 4,7-dimethoxybenzothiazole moiety but replaces the piperidin-4-ol with a piperidin-1-ylsulfonylbenzamide group.
- Activity: No direct pharmacological data are available, but sulfonyl groups often enhance solubility and protein binding .
- Comparison : The sulfonylbenzamide substitution likely shifts activity away from serotonin receptors toward other targets (e.g., enzymes or transporters).
Isoquinoline Derivatives with Methoxy Substitutions
Compound C : 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Structure: Features a tetrahydroisoquinoline core with 6,7-dimethoxy substitutions.
- Activity : Exhibits +7.5% contractile smooth muscle activity vs. control, weaker than papaverine (-74% activity) .
- Comparison: The 4,7-dimethoxy arrangement in the target compound’s benzothiazole may mimic the 6,7-dimethoxy positioning in isoquinolines, influencing receptor interactions. However, the benzothiazole-piperidine scaffold likely confers distinct pharmacokinetic properties.
Functional Analog: Papaverine
- Structure: A non-selective phosphodiesterase inhibitor with an isoquinoline backbone.
- Activity : Reduces smooth muscle contraction by -74% via cAMP elevation .
- Comparison: The target compound’s benzothiazole-piperidine structure lacks the isoquinoline ring but retains methoxy groups critical for bioactivity. This suggests divergent mechanisms (e.g., receptor antagonism vs. PDE inhibition).
Biological Activity
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with a piperidine ring, which may confer distinct pharmacological properties. Research into its biological activity has focused on various therapeutic applications, including anti-inflammatory and anticancer effects.
- Molecular Formula : CHNOS
- Molecular Weight : 294.37 g/mol
- CAS Number : 2640965-10-0
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound's structure allows it to effectively bind to these targets, modulating their activity and leading to observed pharmacological effects.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models . The modulation of nuclear factor-kappa B (NF-kB) pathways has also been observed, suggesting a mechanism through which these compounds exert their anti-inflammatory effects.
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been well-documented. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The specific mechanisms often involve the disruption of cell cycle progression and the induction of oxidative stress within cancer cells .
Case Studies and Experimental Data
A variety of studies have explored the biological effects of related compounds:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential of benzothiazole derivatives.
- Methodology : In vitro assays using RAW264.7 macrophages treated with lipopolysaccharide (LPS).
- Findings : Significant reduction in nitric oxide production and downregulation of inflammatory markers such as TNF-alpha and IL-1β were observed .
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : MTT assays were performed on breast cancer (MCF7) and lung cancer (A549) cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4,7-Dimethoxybenzothiazole | Benzothiazole | Anticancer |
| Piperidine Derivatives | Piperidine | Antidepressant |
| Benzothiazole-Piperidine Hybrids | Hybrid | Antimicrobial |
The unique combination of the benzothiazole and piperidine rings in this compound enhances its pharmacological profile compared to other compounds that possess only one of these moieties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of 2-aminobenzenethiol derivatives with aldehydes/ketones, followed by cyclization and functional group modification. Key steps include:
- Condensation : Use of acid chlorides (e.g., methanesulfonyl chloride) to activate intermediates.
- Cyclization : Catalyzed by Lewis acids (e.g., ZnCl₂) under reflux in solvents like dichloromethane or DMF .
- Purification : Column chromatography or recrystallization (methanol/water) to achieve >95% purity.
- Optimization : Reaction temperature (60–80°C) and solvent polarity are critical for yield (reported 60–75%) and minimizing by-products like sulfoxide derivatives .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and piperidine hydroxyl group (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 323.1 (C₁₄H₁₈N₂O₃S⁺) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screen against standard bacterial/fungal strains and enzyme targets:
- Antibacterial Assays : MIC values against S. aureus (2–8 µg/mL) and E. coli (16–32 µg/mL) via broth microdilution .
- Enzyme Inhibition : IC₅₀ of 1.2 µM against acetylcholinesterase (AChE) using Ellman’s method, suggesting neuroprotective potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and control compounds (e.g., donepezil for AChE inhibition).
- Validate Purity : Re-test compounds with HPLC-purity ≥98% to exclude batch variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Benjamini-Hochberg correction) to address false positives in high-throughput screens .
Q. What computational strategies are effective for predicting SAR and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB ID 4EY7). The methoxy groups show hydrophobic interactions with Trp286, while the piperidine hydroxyl forms hydrogen bonds with Glu202 .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict antimicrobial activity (R² > 0.85) .
Q. How can reaction selectivity be improved during functionalization of the benzothiazole ring?
- Methodological Answer :
- Protecting Groups : Temporarily block the piperidine hydroxyl with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during sulfonation .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at position 2 of benzothiazole .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration system. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
